molecular formula C9H15N3 B1385935 N2-Butyl-2,3-pyridinediamine CAS No. 53929-75-2

N2-Butyl-2,3-pyridinediamine

Cat. No. B1385935
CAS RN: 53929-75-2
M. Wt: 165.24 g/mol
InChI Key: NQPVPVUORROSIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

N2-Butyl-2,3-pyridinediamine is a chelating ligand that can coordinate with metal cations to form complexes. These metal complexes have broad applications in various fields, including catalysis, organic synthesis, pharmacology, and materials science.


Molecular Structure Analysis

The molecular formula of N2-Butyl-2,3-pyridinediamine is C9H15N3 . The average molecular weight is 165.236 Da .


Chemical Reactions Analysis

N2-Butyl-2,3-pyridinediamine is known for its stable coordination properties and versatile reactivity. It can form complexes with metal cations, which have applications in various fields such as catalysis and organic synthesis.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of N2-Butyl-2,3-pyridinediamine, such as its melting point, boiling point, and density, are not provided in the search results .

Safety And Hazards

Specific safety data and hazard information for N2-Butyl-2,3-pyridinediamine are not provided in the search results . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-N-butylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-3-6-11-9-8(10)5-4-7-12-9/h4-5,7H,2-3,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPVPVUORROSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308472
Record name N2-Butyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Butyl-2,3-pyridinediamine

CAS RN

53929-75-2
Record name N2-Butyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53929-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Butyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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